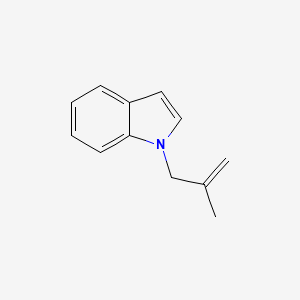
1-(2-Methyl-allyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-allyl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the 2-methyl-allyl group at the nitrogen atom of the indole ring imparts unique chemical and physical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Methyl-allyl)-1H-indole can be synthesized through various methods. One common approach involves the alkylation of indole with 2-methyl-allyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The esterification of 2-methyl-allyl chloride followed by hydrolysis is another method employed in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methyl-allyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrogenated derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are employed.
Major Products:
Oxidation: Hydroxylated indoles or indole oxides.
Reduction: Hydrogenated indoles.
Substitution: Halogenated, nitrated, or sulfonated indoles.
Aplicaciones Científicas De Investigación
1-(2-Methyl-allyl)-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studying biological pathways and interactions due to its structural similarity to tryptophan, an essential amino acid.
Medicine: Research explores its potential as a precursor for developing drugs with anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Methyl-allyl)-1H-indole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may modulate signaling pathways, such as those involving neurotransmitters or hormones, leading to physiological effects.
Comparación Con Compuestos Similares
1-Allyl-1H-indole: Similar structure but lacks the methyl group on the allyl chain.
1-(2-Methyl-allyl)-2H-indole: Similar structure but with a different position of the double bond in the allyl group.
1-(2-Methyl-allyl)-3H-indole: Similar structure but with a different position of the double bond in the allyl group.
Uniqueness: 1-(2-Methyl-allyl)-1H-indole stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct pharmacological properties compared to its analogs .
Propiedades
Fórmula molecular |
C12H13N |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
1-(2-methylprop-2-enyl)indole |
InChI |
InChI=1S/C12H13N/c1-10(2)9-13-8-7-11-5-3-4-6-12(11)13/h3-8H,1,9H2,2H3 |
Clave InChI |
RRPRBOJSQZSRQS-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CN1C=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-8-[(1,6-dimethylimidazo[4,5-g]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14112676.png)
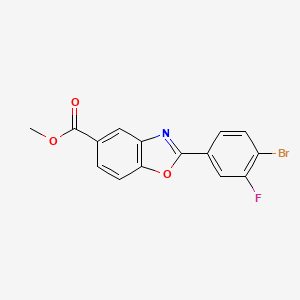
![1-(3-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112686.png)
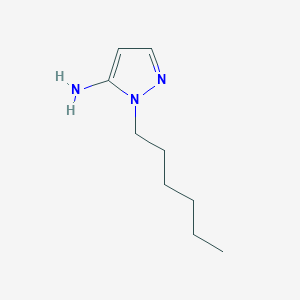
![3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B14112693.png)
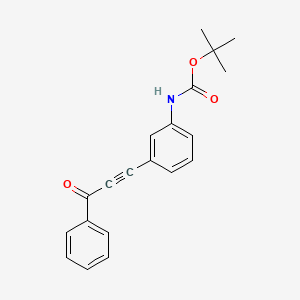
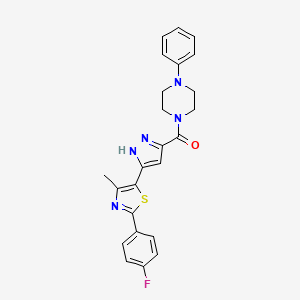
![N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14112704.png)
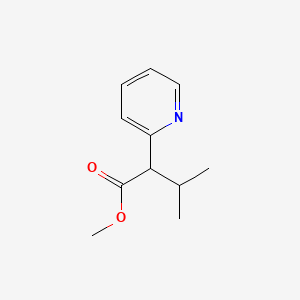
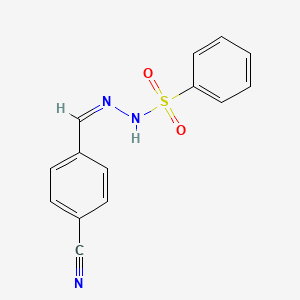
![7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14112723.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B14112728.png)


